Cas no 61671-51-0 (Ethanone, 1-(2,4-dichloro-5-nitrophenyl)-)
Ethanone, 1-(2,4-dichloro-5-nitrophenyl)- Chemical and Physical Properties
Names and Identifiers
-
- Ethanone, 1-(2,4-dichloro-5-nitrophenyl)-
- 1-(2,4-dichloro-5-nitrophenyl)ethanone
- 2',4'-dichloro-5'-nitro-acetophenone
- SCHEMBL11758068
- 61671-51-0
- DTXSID40612944
- OMEKMKKSSHGMLT-UHFFFAOYSA-N
- 1-(2,4-Dichloro-5-nitrophenyl)ethan-1-one
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- Inchi: 1S/C8H5Cl2NO3/c1-4(12)5-2-8(11(13)14)7(10)3-6(5)9/h2-3H,1H3
- InChI Key: OMEKMKKSSHGMLT-UHFFFAOYSA-N
- SMILES: ClC1=CC(=C(C=C1C(C)=O)[N+](=O)[O-])Cl
Computed Properties
- Exact Mass: 232.96500
- Monoisotopic Mass: 232.9646484g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 254
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 62.9Ų
Experimental Properties
- PSA: 62.89000
- LogP: 3.62740
Ethanone, 1-(2,4-dichloro-5-nitrophenyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB611800-250mg |
1-(2,4-Dichloro-5-nitrophenyl)ethanone; . |
61671-51-0 | 250mg |
€293.60 | 2025-04-17 | ||
| abcr | AB611800-1g |
1-(2,4-Dichloro-5-nitrophenyl)ethanone; . |
61671-51-0 | 1g |
€533.80 | 2025-04-17 | ||
| abcr | AB611800-5g |
1-(2,4-Dichloro-5-nitrophenyl)ethanone; . |
61671-51-0 | 5g |
€1769.30 | 2025-04-17 |
Ethanone, 1-(2,4-dichloro-5-nitrophenyl)- Suppliers
Ethanone, 1-(2,4-dichloro-5-nitrophenyl)- Related Literature
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on Ethanone, 1-(2,4-dichloro-5-nitrophenyl)-
Ethanone, 1-(2,4-dichloro-5-nitrophenyl)- (CAS No. 61671-51-0): A Comprehensive Overview
Ethanone, 1-(2,4-dichloro-5-nitrophenyl)-, is a significant compound in the realm of chemical and pharmaceutical research, characterized by its unique molecular structure and versatile applications. This compound, identified by the CAS number 61671-51-0, has garnered attention due to its role in various synthetic pathways and its potential in the development of novel therapeutic agents. The molecular framework of this compound, featuring a 1-(2,4-dichloro-5-nitrophenyl) substituent, contributes to its reactivity and utility in multiple domains.
The chemical properties of Ethanone, 1-(2,4-dichloro-5-nitrophenyl)-, make it a valuable intermediate in organic synthesis. Its structure incorporates both chloro and nitro functional groups, which are well-known for their ability to participate in diverse chemical reactions. These functional groups not only enhance the compound's reactivity but also open up possibilities for further functionalization, making it a crucial building block in the synthesis of more complex molecules.
In recent years, there has been a growing interest in exploring the pharmacological potential of compounds with similar structural motifs. The presence of both electron-withdrawing and electron-donating groups in Ethanone, 1-(2,4-dichloro-5-nitrophenyl)-, suggests that it may exhibit a range of biological activities. This has prompted researchers to investigate its potential as a lead compound for drug discovery.
One of the most promising areas of research involving this compound is its application in the development of novel anticancer agents. The nitro group in its structure is particularly noteworthy, as nitroaromatic compounds have shown significant promise in cancer therapy. Studies have indicated that nitroaromatics can induce apoptosis and inhibit tumor growth by interfering with critical cellular pathways. Ethanone, 1-(2,4-dichloro-5-nitrophenyl)-, with its unique substitution pattern, could potentially offer new insights into the development of more effective anticancer drugs.
Furthermore, the dichlorophenyl moiety in this compound adds another layer of complexity and reactivity. Chlorophenyl derivatives are known for their diverse biological activities and have been widely used in pharmaceuticals. The combination of chloro and nitro groups in Ethanone, 1-(2,4-dichloro-5-nitrophenyl)-, may lead to novel interactions with biological targets, making it an attractive candidate for further investigation.
Recent advancements in computational chemistry have also played a pivotal role in understanding the potential applications of this compound. Molecular modeling studies have been conducted to predict how Ethanone, 1-(2,4-dichloro-5-nitrophenyl)- might interact with various biological targets. These studies have provided valuable insights into its binding affinity and potential pharmacological effects.
The synthesis of Ethanone, 1-(2,4-dichloro-5-nitrophenyl)-, is another area that has seen significant progress. Researchers have developed efficient synthetic routes that allow for the scalable production of this compound. These synthetic methods not only improve the availability of the compound but also enable modifications to its structure for further optimization.
In conclusion, Ethanone, 1-(2,4-dichloro-5-nitrophenyl)- (CAS No. 61671-51-0), represents a fascinating compound with immense potential in pharmaceutical research. Its unique structural features and reactivity make it a valuable intermediate for synthesizing complex molecules with therapeutic applications. The ongoing research into its pharmacological properties holds promise for the development of novel drugs targeting various diseases.
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